
Friulimicin B
Vue d'ensemble
Description
Friulimicin B est un antibiotique lipopeptidique cyclique d'origine naturelle produit par l'actinomycète Actinoplanes friuliensis . Il présente une activité puissante contre une variété de pathogènes Gram-positifs, y compris les souches multirésistantes . Le composé se compose d'un noyau de décapeptide macrocyclique et d'une queue lipidique, reliés entre eux par un acide aminé exocyclique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Friulimicin B est synthétisé par l'actinomycète Actinoplanes friuliensis par l'intermédiaire d'une voie biosynthétique complexe . Le noyau peptidique de la friulimicine B se caractérise par la présence d'acides aminés inhabituels, tels que l'acide méthylaspartique, l'acide D-pipécolique et l'acide diaminobutyrique . La synthèse implique la formation d'un noyau de décapeptide macrocyclique avec une asparagine exocyclique liée à un acide gras à chaîne ramifiée contenant une double liaison cis3 .
Méthodes de production industrielle : La production industrielle de this compound implique la fermentation d'Actinoplanes friuliensis dans des conditions contrôlées. Le milieu de fermentation est généralement enrichi en ions calcium, qui sont indispensables à l'activité antimicrobienne de this compound . Le processus de fermentation est suivi d'étapes d'extraction et de purification pour isoler le composé sous sa forme active .
Analyse Des Réactions Chimiques
Complex Formation with Bactoprenol Phosphate (C55-P)
Friulimicin B exerts its antimicrobial effect by forming a Ca²⁺-dependent 1:1 stoichiometric complex with the lipid carrier bactoprenol phosphate (C55-P), a key component in bacterial cell wall biosynthesis . This interaction disrupts the cell wall precursor cycle, preventing the recycling of C55-P for peptidoglycan and teichoic acid synthesis.
Key Interaction Parameters |
---|
Binding Affinity |
Calcium Dependency |
Target Specificity |
Role of Calcium in Structural Conformation and Binding
Calcium ions are indispensable for both the structural stability of this compound and its target interaction:
- Conformational Stabilization : Circular dichroism (CD) spectroscopy revealed that Ca²⁺ induces a structural shift in this compound, stabilizing its secondary structure and enabling optimal binding .
- Bridging Function : Ca²⁺ acts as a mediator between the anionic peptide and the phosphate group of C55-P, enhancing binding affinity by ~6-fold compared to Ca²⁺-free conditions .
Structural Determinants for Activity
The chemical structure of this compound is critical for its interactions:
- Macrocyclic Core : A decapeptide ring with conserved residues (e.g., DXDG motif) facilitates Ca²⁺ coordination .
- Lipid Tail : A branched-chain fatty acid enhances membrane association, though binding specificity is governed by Ca²⁺-mediated interactions with C55-P .
- Unusual Amino Acids : Incorporation of nonproteinogenic residues (e.g., 2,3-diaminobutyric acid) contributes to peptide rigidity and target recognition .
Comparative Mechanism with Daptomycin
While structurally similar to daptomycin, this compound’s mode of action differs significantly:
Applications De Recherche Scientifique
Friulimicin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is studied for its unique structure and the formation of calcium-dependent complexes . Researchers investigate its potential as a model compound for the development of new antibiotics with similar mechanisms of action .
Biology: In biology, this compound is used to study the mechanisms of bacterial cell wall biosynthesis and the role of calcium ions in antimicrobial activity . It serves as a tool for understanding the interactions between antibiotics and bacterial cell wall components .
Medicine: In medicine, this compound is investigated for its potential use in treating infections caused by multidrug-resistant Gram-positive bacteria . Its unique mechanism of action makes it a promising candidate for the development of new antimicrobial therapies .
Industry: In the pharmaceutical industry, this compound is explored for its potential as a lead compound in the development of new antibiotics . Its production through fermentation processes also provides insights into the industrial-scale production of complex natural products .
Mécanisme D'action
Friulimicin B is part of a class of calcium-dependent lipopeptide antibiotics (CDAs) that includes compounds such as laspartomycin C and amphomycin . These compounds share structural similarities, including the presence of a macrocyclic peptide core and a lipid tail . this compound is unique in its specific amino acid composition and the structure of its fatty acid substituent .
Comparaison Avec Des Composés Similaires
Friulimicin B fait partie d'une classe d'antibiotiques lipopeptidiques calcium-dépendants (CDA) qui comprend des composés tels que la laspartomycine C et l'amphomycine . Ces composés présentent des similitudes structurelles, notamment la présence d'un noyau peptidique macrocyclique et d'une queue lipidique . This compound est unique en raison de sa composition spécifique en acides aminés et de la structure de son substituant acide gras .
Composés similaires :
- Laspartomycine C
- Amphomycine
Unicité : This compound se distingue par sa composition spécifique en acides aminés, notamment la présence d'acides aminés inhabituels tels que l'acide méthylaspartique . Son mécanisme d'action unique, qui implique la formation d'un complexe calcium-dépendant avec le transporteur de phosphate de bactoprenol, la différencie également des autres antibiotiques .
Activité Biologique
Friulimicin B is a cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis. It has garnered attention due to its potent antibacterial activity against a range of gram-positive bacteria, including multidrug-resistant strains. This article explores the biological activity of this compound, detailing its mechanism of action, structural characteristics, and relevant research findings.
Structural Characteristics
This compound consists of a macrocyclic decapeptide core linked to a branched-chain fatty acid. Its amphiphilic nature, characterized by an overall negative charge, enhances its solubility in water and its interaction with bacterial membranes. The presence of calcium ions () is crucial for its antimicrobial activity, facilitating the formation of complexes that are essential for its function .
The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of cell wall biosynthesis. It forms a calcium-dependent complex with the bactoprenol phosphate carrier (C55-P), disrupting the cycle of cell wall precursor synthesis. This unique target distinguishes this compound from other antibiotics like daptomycin, which primarily disrupt membrane integrity .
Antibacterial Spectrum
This compound demonstrates strong cidal activity against various gram-positive pathogens, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Enterococci
- Obligate anaerobes
Its effectiveness against these resistant strains highlights its potential as a therapeutic agent in clinical settings .
In Vitro Studies
In vitro studies have showcased this compound's ability to inhibit the growth of sensitive strains such as Bacillus subtilis. These studies typically involve bioassays where cultures are incubated on defined media and evaluated for zones of inhibition, indicating antibacterial activity .
Biosynthetic Gene Cluster Analysis
The biosynthetic gene cluster responsible for this compound production has been sequenced and analyzed. This cluster contains genes for peptide synthetases and proteins involved in the synthesis of nonproteinogenic amino acids critical for the antibiotic's structure. Understanding this biosynthetic pathway is essential for potential genetic engineering applications aimed at enhancing production yields or modifying antibiotic properties .
Comparative Activity Table
Antibiotic | Target Pathogen | Mechanism of Action | Resistance Profile |
---|---|---|---|
This compound | Gram-positive bacteria | Inhibition of cell wall synthesis | Effective against MRSA |
Daptomycin | Gram-positive bacteria | Membrane depolarization | Resistance observed in some strains |
Vancomycin | Gram-positive cocci | Inhibition of cell wall synthesis | Resistance in enterococci |
Propriétés
Key on ui mechanism of action |
Friulimicin B, in the presence of calcium, forms a complex with a lipid carrier that acts in cell wall biosynthesis and which is not targeted by other antibiotics currently in use. Friulimicin B appears to block two essential pathways in the cell envelope and the complexes formed prevent the formation of a functional cell wall. |
---|---|
Numéro CAS |
239802-15-4 |
Formule moléculaire |
C59H94N14O19 |
Poids moléculaire |
1303.5 g/mol |
Nom IUPAC |
(2S)-2-[(3S,4S,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid |
InChI |
InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |
Clé InChI |
HVYFVLAUKMGKHL-USKUEUQVSA-N |
SMILES |
CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)C/C=C\CCCCCCCC(C)C |
SMILES canonique |
CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Friulimicin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.